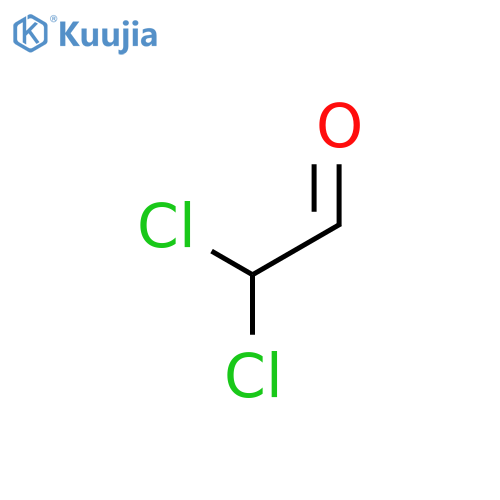Cas no 79-02-7 (Acetaldehyde,2,2-dichloro-)

Acetaldehyde,2,2-dichloro- structure
商品名:Acetaldehyde,2,2-dichloro-
Acetaldehyde,2,2-dichloro- 化学的及び物理的性質
名前と識別子
-
- Acetaldehyde,2,2-dichloro-
- DICHLOROACETALDEHYDE
- 1,1-dichloroacetaldehyde
- Acetaldehyde,2,2-dichloro
- Acetaldehyde,dichloro
- CHCl2CHO
- Dichlor-acetaldehyd
- Dichloroacetaldehyd
- dichloroethanal
- 2,2-dichloroacetaldehyde
- alpha,alpha-dichloroacetaldehyde
- chloroaldehyde
- dichloro-2,2 acetaldehyde
- dichloro-acetaldehyde
- FT-0624696
- D0312
- .alpha.,.alpha.-Dichloroacetaldehyde
- NSC 5207
- Acetaldehyde, 2,2-dichloro-
- DICHLOROACETALDEHYDE, 2,2-
- 9GT3DHH725
- NSC5207
- CHEBI:34214
- NS00005907
- NSC-5207
- Chloraldehyde
- DICHLOROACETALDEHYDE [HSDB]
- SCHEMBL365239
- BRN 1739030
- NWQWQKUXRJYXFH-UHFFFAOYSA-
- Acetaldehyde, dichloro-
- AKOS006281193
- UNII-9GT3DHH725
- CCRIS 5387
- 79-02-7
- InChI=1/C2H2Cl2O/c3-2(4)1-5/h1-2H
- HSDB 5226
- 4-01-00-03140 (Beilstein Handbook Reference)
- Q16661162
- DTXSID3021560
- D89627
- EINECS 201-169-5
- Acetaldehyde,dichloro-
-
- MDL: MFCD00059818
- インチ: 1S/C2H2Cl2O/c3-2(4)1-5/h1-2H
- InChIKey: NWQWQKUXRJYXFH-UHFFFAOYSA-N
- ほほえんだ: C(=O)C(Cl)Cl
計算された属性
- せいみつぶんしりょう: 111.94800
- どういたいしつりょう: 111.9482701g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 5
- 回転可能化学結合数: 1
- 複雑さ: 34.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 17.1Ų
じっけんとくせい
- 密度みつど: 1.4330
- ゆうかいてん: -50.15°C
- ふってん: 90.55°C
- 屈折率: 1.4530 (estimate)
- PSA: 17.07000
- LogP: 0.98900
Acetaldehyde,2,2-dichloro- セキュリティ情報
- 危険物輸送番号:UN 1992
- 包装グループ:III
- 包装等級:III
- 危険レベル:3.2
- セキュリティ用語:3.2
- 危険レベル:3.2
- 包装カテゴリ:III
Acetaldehyde,2,2-dichloro- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AH51471-1g |
DICHLOROACETALDEHYDE |
79-02-7 | 95% | 1g |
$119.00 | 2024-04-19 | |
| 1PlusChem | 1P00G4GF-1g |
DICHLOROACETALDEHYDE |
79-02-7 | 95% | 1g |
$138.00 | 2024-04-21 |
Acetaldehyde,2,2-dichloro- 関連文献
-
1. 329. The β-phenylserine series. Part IVErnst D. Bergmann,H. Resnick J. Chem. Soc. 1956 1662
-
Min Xue,Jingyao Shen,Dan Wang,Lei Yin,Xiaolei Zhuang,Zihui Meng Anal. Methods 2015 7 2420
-
J. T. Hughes Analyst 1963 88 318
-
4. CCCCXXXI.—The condensation of dichloroacetaldehyde with phenolsFrederick Daniel Chattaway,Alexander Allan Morris J. Chem. Soc. 1928 3241
-
5. Addition and cycloaddition reactions of β-chloroazo-olefinsThomas L. Gilchrist,John A. Stevens,Brian Parton J. Chem. Soc. Perkin Trans. 1 1985 1741
79-02-7 (Acetaldehyde,2,2-dichloro-) 関連製品
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 61389-26-2(Lignoceric Acid-d4)
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 624-75-9(Iodoacetonitrile)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:79-02-7)Dichloroacetaldehyde Hydrate

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ